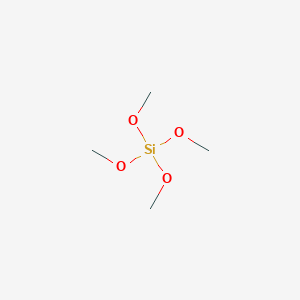
Tetramethoxysilane
Cat. No. B109134
Key on ui cas rn:
681-84-5
M. Wt: 152.22 g/mol
InChI Key: LFQCEHFDDXELDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08692012B2
Procedure details


A mixture of sodium formate (53.6 g, 788 mmol) and high boiler solvent dimethylpropyleneurea (DMPU, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (400 mL) was admixed with 100 mL of toluene. To dry the mixture, the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot)) and then the vacuum was tightened until only DMPU passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate). The remaining mixture was cooled down to 100° C., and (chloromethyl)trimethoxysilane (128 g, 750 mmol) was metered in over 5 minutes, and the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours. A reaction check showed complete conversion of the (chloromethyl)trimethoxysilane, and also the desired product (formoxymethyl)trimethoxysilane and the by-products methyl formate, tetramethoxysilane and siloxanes of the silanes formed. The product was distilled at 100° C. temperature (pot) by gradually tightening the vacuum from 15 mbar to 3 mbar (boiling point 59-91° C. (head)). The distillate obtained contained 66.9 g of (formoxymethyl)trimethoxysilane (purity 73.6% (GC area %)); the distillate contained, based on purity, 61.7 g (342 mmol, 46% of theory) of (formoxymethyl)-trimethoxysilane. The solvent, sodium chloride and excess sodium formate remained in the residue.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O-:3])=[O:2].[Na+].CN1[C:11](=[O:12])N(C)CCC1.Cl[CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18]>C1(C)C=CC=CC=1>[CH:1]([O:3][CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18])=[O:2].[CH:1]([O:12][CH3:11])=[O:2].[CH3:18][O:17][Si:16]([O:3][CH3:1])([O:21][CH3:22])[O:19][CH3:20] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
53.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCN(C1=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To dry the mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot))
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was metered in over 5 minutes
|
|
Duration
|
5 min
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)OC[Si](OC)(OC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CO[Si](OC)(OC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
